molecular formula C18H14Se B14479892 4-(Phenylselanyl)-1,1'-biphenyl CAS No. 65490-22-4

4-(Phenylselanyl)-1,1'-biphenyl

Cat. No.: B14479892
CAS No.: 65490-22-4
M. Wt: 309.3 g/mol
InChI Key: MZRFLKVUWHVXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylselanyl)-1,1’-biphenyl is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylselanyl)-1,1’-biphenyl typically involves the reaction of biphenyl with phenylselenyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods

While specific industrial production methods for 4-(Phenylselanyl)-1,1’-biphenyl are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylselanyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Phenylselanyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylselanyl)-1,1’-biphenyl involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target enzymes involved in antioxidant defense, such as glutathione peroxidase, and modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylselanyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides a rigid framework that can influence its chemical reactivity and biological activity. The presence of the phenylselanyl group adds to its versatility, allowing it to participate in a variety of chemical reactions and making it a valuable compound for research and industrial applications.

Properties

CAS No.

65490-22-4

Molecular Formula

C18H14Se

Molecular Weight

309.3 g/mol

IUPAC Name

1-phenyl-4-phenylselanylbenzene

InChI

InChI=1S/C18H14Se/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14H

InChI Key

MZRFLKVUWHVXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.